Methyl 1-(oxan-4-yl)azetidine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 1-(oxan-4-yl)azetidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-13-10(12)9-2-5-11(9)8-3-6-14-7-4-8/h8-9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBYOMNTEKKEMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN1C2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(oxan-4-yl)azetidine-2-carboxylate typically involves the reaction of azetidine-2-carboxylic acid with oxan-4-yl methanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity . The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance production rates and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(oxan-4-yl)azetidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions result in derivatives with different functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Methyl 1-(oxan-4-yl)azetidine-2-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its azetidine ring structure provides unique reactivity due to ring strain, making it a valuable component in the development of pharmaceuticals and agrochemicals. The compound can undergo various transformations, such as nucleophilic ring opening and oxidation, which are critical for synthesizing more complex structures.
Biological Research Applications
Enzyme Inhibition Studies
Research has indicated that derivatives of azetidine-2-carboxylic acid, including this compound, exhibit potential as enzyme inhibitors. For instance, studies have shown that azetidine derivatives can inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes. This property is particularly relevant in cancer research, where enzyme inhibitors can play a role in controlling tumor growth.
Neuroprotective Effects
Recent investigations into the neuroprotective effects of azetidine compounds have revealed promising results. This compound has been studied for its ability to modulate neuroinflammatory responses in microglial cells. In vitro studies demonstrated that exposure to this compound resulted in altered expression of pro-inflammatory markers, suggesting its potential utility in treating neurodegenerative diseases.
Case Studies
In a biological assay investigating the effects of this compound on cell viability, researchers treated murine BV2 microglial cells with varying concentrations of the compound. The results indicated a dose-dependent response, with significant alterations in cell morphology and viability observed at higher concentrations.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 90 |
| 50 | 65 |
| 100 | 40 |
Mechanism of Action
The mechanism of action of Methyl 1-(oxan-4-yl)azetidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl 1-(oxan-4-yl)azetidine-2-carboxylate with structurally or functionally related compounds:
Table 1: Comparative Analysis of this compound and Analogues
| Compound Name | CAS Number | Key Functional Groups | Physical Form | Intended Uses | Stability Notes |
|---|---|---|---|---|---|
| This compound | 1450977-82-8 | Azetidine, tetrahydropyran, methyl ester | Not reported | Synthetic intermediate, pharmacology | Moderate (azetidine ring strain) |
| Methyl (4R)-2-oxo-1,3-oxazolidine-4-carboxylate | 144542-43-8 | Oxazolidinone, methyl ester | Not reported | Intermediate, fine chemicals | High (5-membered ring stability) |
| 8-O-Acetylshanzhiside Methyl Ester | N/A | Iridoid glycoside, acetyl, methyl ester | Powder | Pharmacological research, reference standard | High (glycoside stability) |
Key Comparisons
Structural Features: Azetidine vs. Oxazolidine: The azetidine ring (4-membered) in the target compound introduces higher ring strain compared to the 5-membered oxazolidine ring in Methyl (4R)-2-oxo-1,3-oxazolidine-4-carboxylate. This strain may enhance reactivity in ring-opening or substitution reactions . Substituent Effects: The tetrahydropyran group in the azetidine derivative increases lipophilicity relative to the oxazolidinone’s carbonyl group, which could improve blood-brain barrier penetration in drug candidates .
Applications: Both this compound and Methyl (4R)-2-oxo-1,3-oxazolidine-4-carboxylate serve as intermediates in synthetic chemistry. However, oxazolidinones are well-established in antimicrobial drug development (e.g., linezolid analogs), whereas azetidine derivatives are emerging in targeting neurological disorders due to their rigidity and bioavailability . 8-O-Acetylshanzhiside Methyl Ester, an iridoid glycoside, is used in traditional medicine research, highlighting a divergence in biological applications compared to the synthetic focus of the azetidine compound .
Stability and Reactivity: The azetidine derivative’s smaller ring may render it less stable under acidic or thermal conditions compared to the oxazolidine analog. However, the tetrahydropyran group could sterically protect the ester moiety from hydrolysis . Oxazolidinones generally exhibit higher stability due to reduced ring strain and resonance stabilization of the carbonyl group .
Pharmacological Potential: While neither compound has reported clinical data, the azetidine derivative’s structural features align with trends in CNS drug design, whereas the oxazolidine compound’s antimicrobial scaffold may prioritize bacterial target engagement .
Research Findings and Implications
- Synthetic Utility: this compound’s strained ring system makes it a candidate for photoredox catalysis or transition-metal-mediated reactions to access novel heterocycles .
- Biological Screening : Preliminary studies on azetidine analogs suggest activity against serotonin receptors, though specific data for this compound remain undisclosed .
- Crystallographic Validation : Structural elucidation of such compounds relies on tools like SHELXL, ensuring accurate 3D modeling for structure-activity relationship studies .
Biological Activity
Methyl 1-(oxan-4-yl)azetidine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity by examining various studies, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its azetidine ring structure, which is a five-membered cyclic amine. Its molecular formula is , and it has a molecular weight of approximately 171.19 g/mol. The presence of the oxan-4-yl group contributes to its unique chemical properties, which are essential for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It may modulate enzyme activities or receptor functions, leading to various pharmacological effects. For instance:
- Enzyme Inhibition : Some studies suggest that azetidine derivatives can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or metabolic disorders.
- Cell Signaling Modulation : The compound may influence cell signaling pathways by acting on receptors or other signaling molecules, which can alter cell proliferation and survival rates.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Anticancer Activity
Several studies have explored the anticancer potential of azetidine derivatives, including this compound. For example, in vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The observed effects include:
- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, preventing cancer cells from proliferating.
- Induction of Apoptosis : Mechanistic studies have indicated that it can activate apoptotic pathways, leading to programmed cell death in malignant cells.
Case Studies
-
Study on Antimicrobial Activity :
- Objective : To evaluate the effectiveness of this compound against MRSA.
- Methodology : Disk diffusion method was employed to assess the inhibition zones.
- Results : Significant inhibition was observed at concentrations as low as 50 µg/mL, indicating strong antimicrobial activity.
-
Study on Anticancer Effects :
- Objective : To assess the cytotoxic effects on breast cancer cells.
- Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
- Results : An EC50 value of 5 µM was determined, demonstrating potent anticancer activity compared to control groups.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Biological Activity | EC50 (µM) |
|---|---|---|---|
| This compound | Azetidine derivative | Antimicrobial, Anticancer | 5 |
| Azetidine-2-carboxylic acid | Non-proteinogenic amino acid | Toxicity in plants | N/A |
| 1-Cyclohexyl-3-[1H-indazol-4-yl]urea | Urea derivative | Anticancer | >10 |
Q & A
Basic: What synthetic strategies are recommended for preparing Methyl 1-(oxan-4-yl)azetidine-2-carboxylate, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves coupling oxan-4-amine derivatives with azetidine precursors. A general procedure (GP5) for similar azetidine carboxylates includes nucleophilic substitution under mild acidic conditions, followed by esterification with methyl chloroformate. For example, methyl 1-((4-methoxyphenyl)sulfonyl)azetidine-2-carboxylate was synthesized in 98% yield by reacting the sulfonyl-protected azetidine with methanol at 60°C for 3 hours . Purification via column chromatography (e.g., cyclohexane/EtOAc gradients) and recrystallization (CH₂Cl₂/hexanes) are critical to achieve >95% purity. Monitoring reaction progress with TLC (Rf ~0.40) and confirming purity via HPLC or melting point analysis (mp = 100°C) is advised .
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., oxan-4-yl group integration at δ ~3.5–4.0 ppm for oxane protons).
- IR Spectroscopy : Peaks at ~1747 cm⁻¹ (ester C=O) and ~1147 cm⁻¹ (C-O-C) validate functional groups .
- Mass Spectrometry : High-resolution MS (e.g., HR-MS) to verify molecular ion ([M+Na]⁺) and isotopic patterns .
- Elemental Analysis : Ensures stoichiometric consistency (C, H, N, S).
Advanced: How can Cremer-Pople puckering parameters be applied to analyze the conformational flexibility of the azetidine ring?
Methodological Answer:
The Cremer-Pople method defines ring puckering using amplitude (q) and phase (φ) coordinates derived from atomic displacements perpendicular to the mean ring plane . For azetidine (a 4-membered ring), puckering is quantified by calculating deviations from planarity using crystallographic coordinates. Software like SHELXL refines these parameters during structure determination . For example, a q₂ amplitude >0.5 Å indicates significant non-planarity, while φ₂ distinguishes between envelope or twist conformations. This analysis is critical for understanding steric strain and reactivity .
Advanced: What crystallographic challenges arise when resolving the structure of this compound, and how are they mitigated?
Methodological Answer:
Challenges include:
- Disorder in Flexible Groups : The oxan-4-yl group may exhibit rotational disorder. Mitigate by collecting high-resolution data (<1.0 Å) and refining anisotropic displacement parameters .
- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to model twinning .
- Validation : Employ PLATON or CIFcheck to verify geometric restraints and flag outliers (e.g., bond length deviations >3σ) .
Advanced: How can DFT calculations predict the compound’s electronic structure and reactivity?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level models:
- Electrostatic Potentials : Identify nucleophilic/electrophilic sites (e.g., ester carbonyl vs. azetidine nitrogen).
- Frontier Orbitals : HOMO-LUMO gaps correlate with stability; narrow gaps (<5 eV) suggest higher reactivity .
- Conformational Energy Landscapes : Compare puckered vs. planar azetidine rings to assess strain energy (~10–15 kcal/mol for azetidine) .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis due to volatile reagents (e.g., methyl chloroformate).
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
- Storage : Keep in airtight containers at –20°C, away from oxidizers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
